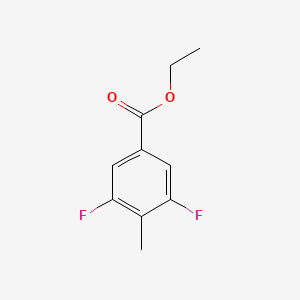

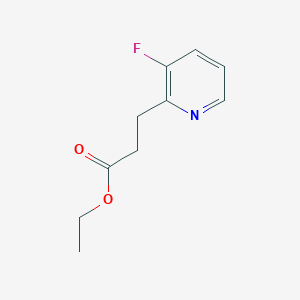

Ethyl 3-(3-fluoropyridin-2-yl)propanoate

Vue d'ensemble

Description

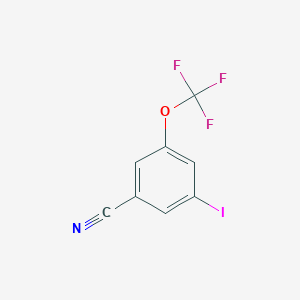

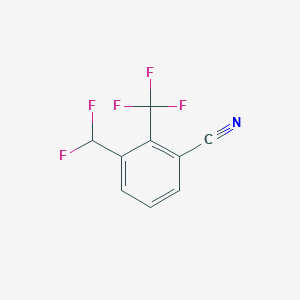

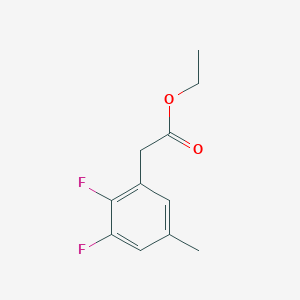

Ethyl 3-(3-fluoropyridin-2-yl)propanoate is an organic compound with the molecular formula C10H12FNO2 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for Ethyl 3-(3-fluoropyridin-2-yl)propanoate is1S/C10H12FNO2/c1-2-14-10(13)6-5-9-8(11)4-3-7-12-9/h3-4,7H,2,5-6H2,1H3 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

Ethyl 3-(3-fluoropyridin-2-yl)propanoate has a molecular weight of 197.21 . It is a liquid at room temperature and should be stored in a dry, cool, and well-ventilated place .Applications De Recherche Scientifique

Polymorphism Characterization

- Ethyl 3-(3-fluoropyridin-2-yl)propanoate's polymorphic forms are studied using techniques like spectroscopic and diffractometric methods, showcasing challenges in analytical and physical characterization (Vogt et al., 2013).

Synthesis Methodologies

- This compound is central to the synthesis of Quinolone antibacterial agents, with improved reactions using cost-effective materials (Zhu Qiu-feng, 2005).

- Its synthesis in different contexts, such as in the presence of aryl glyoxals or aryl aldehydes, demonstrates its versatility in chemical reactions (Asadi et al., 2021).

Application in Herbicides

- It's used as a precursor for creating herbicides, such as fluoro analogues of quizalofopethyl, demonstrating its significance in agricultural chemistry (Makino & Yoshioka, 1987).

Biomedical Research

- Its derivatives have been explored for modifying biologically active compounds, like tetrahydrocarbazoles, for potential impact on neuronal NMDA-receptors (Sokolov et al., 2014).

- Enzyme-catalyzed synthesis using this compound as a substrate has been developed for highly enantiomerically enriched acids (Brem et al., 2010).

Anti-tumor Activities

- Derivatives containing 5-fluorouracil synthesized from this compound have shown inhibitory effects against certain cancer cell lines (Xiong et al., 2009).

Chemo-Enzymatic Synthesis

- Used in chemo-enzymatic synthesis of chiral epoxides from renewable sources, highlighting its role in green chemistry (Peru et al., 2016).

Advanced Chemical Synthesis

- Its involvement in the synthesis of complex molecules like pyrido[2,3-d]pyrimidines and benzoxazolylethylpyrimidine showcases its utility in advanced chemical synthesis (Harutyunyan et al., 2015).

Safety and Hazards

Ethyl 3-(3-fluoropyridin-2-yl)propanoate is classified with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin, eyes, and clothing .

Propriétés

IUPAC Name |

ethyl 3-(3-fluoropyridin-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-2-14-10(13)6-5-9-8(11)4-3-7-12-9/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIGTCFQZVNVEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(C=CC=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.